molecular formula C22H26N2O3S B11343089 3,6,7-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11343089
M. Wt: 398.5 g/mol
InChI Key: FVMTXIODZKYKSQ-UHFFFAOYSA-N
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Description

This compound belongs to the indole class, characterized by its benzofuran ring fused with an indole nucleus. Indole derivatives exhibit diverse biological activities, making them intriguing targets for research and drug development . The compound’s structure is as follows:

3,6,7-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide\text{this compound} This compound

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve sequential reactions. One possible approach includes the following steps:

    Benzofuran Synthesis: Start with a benzofuran precursor (e.g., 2-hydroxybenzaldehyde) and react it with an appropriate amine (e.g., morpholine) to form the benzofuran ring.

    Thiophene Substitution: Introduce the thiophene moiety by reacting the benzofuran intermediate with a suitable thiophene derivative.

    Carboxamide Formation: Finally, amidate the compound using an appropriate carboxylic acid derivative.

Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Due to the presence of functional groups (morpholine, thiophene, and carboxamide), substitution reactions are likely.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Lewis acids (e.g., AlCl₃) or nucleophilic reagents (e.g., sodium hydride, NaH).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Explore its reactivity and design novel derivatives.

    Industry: Assess its use in materials science or as a building block for other compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare this compound’s structure, properties, and activities with related indole derivatives.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

3,6,7-trimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O3S/c1-14-6-7-17-16(3)21(27-20(17)15(14)2)22(25)23-13-18(19-5-4-12-28-19)24-8-10-26-11-9-24/h4-7,12,18H,8-11,13H2,1-3H3,(H,23,25)

InChI Key

FVMTXIODZKYKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCOCC4)C)C

Origin of Product

United States

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